molecular formula C24H20ClF3N6O2S B2637961 N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-00-1

N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No. B2637961
CAS RN: 872995-00-1
M. Wt: 548.97
InChI Key: ZBWIVGMRGMWVJS-UHFFFAOYSA-N
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Description

The compound “N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide” is a complex organic molecule. It contains several functional groups and rings, including a 2-chloro-5-(trifluoromethyl)phenyl group, a 1,2,4-triazolo[4,3-b]pyridazine ring, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 2-chloro-5-(trifluoromethyl)phenyl group is a six-membered aromatic ring with chlorine and trifluoromethyl substituents . The 1,2,4-triazolo[4,3-b]pyridazine is a fused ring system containing nitrogen atoms . The amide group (-CONH2) is a common functional group in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 2-chloro-5-(trifluoromethyl)phenyl group could influence the compound’s reactivity and polarity . Unfortunately, specific physical and chemical properties for this compound are not available in the search results.

Scientific Research Applications

Antimicrobial Activity

Triazole compounds have been widely studied for their antimicrobial properties . They can bind to a variety of enzymes and receptors in biological systems, showing versatile biological activities . This suggests that our compound could potentially be used in the development of new antimicrobial agents.

Anticancer Activity

Compounds containing a triazole ring have also been investigated for their anticancer properties . The ability of these compounds to interact with different target receptors makes them a promising pharmacophore in the design of anticancer drugs .

Anti-inflammatory and Analgesic Activity

Triazolothiadiazine derivatives, which share some structural similarities with our compound, have been reported to exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of inflammatory diseases and pain management.

Antioxidant Activity

Triazole compounds have been found to possess antioxidant properties . They can reduce or eliminate free radicals, thereby protecting cells against oxidative injury . This suggests potential applications in the prevention of diseases associated with oxidative stress.

Antiviral Activity

Triazole derivatives have shown antiviral potential . This suggests that our compound could potentially be used in the development of new antiviral drugs .

Enzyme Inhibition

Triazolothiadiazine derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific biological or chemical process that the compound is involved in .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to explore its potential uses .

properties

IUPAC Name

N-[2-[6-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF3N6O2S/c1-14-2-4-15(5-3-14)23(36)29-11-10-20-32-31-19-8-9-22(33-34(19)20)37-13-21(35)30-18-12-16(24(26,27)28)6-7-17(18)25/h2-9,12H,10-11,13H2,1H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWIVGMRGMWVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

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